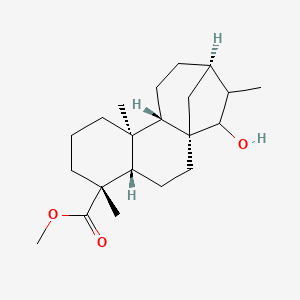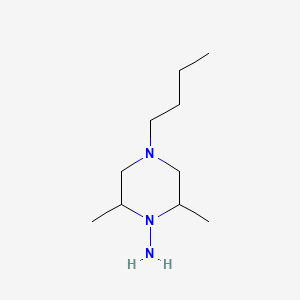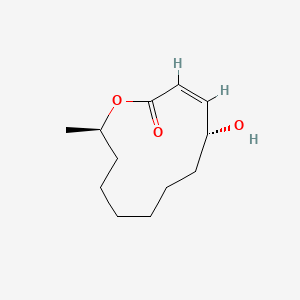
(3Z,5R,12R)-5-hydroxy-12-methyl-1-oxacyclododec-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z,5R,12R)-5-hydroxy-12-methyl-1-oxacyclododec-3-en-2-one is a complex organic compound with a unique structure It belongs to the class of oxacyclododec-3-en-2-ones, characterized by a twelve-membered ring containing an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z,5R,12R)-5-hydroxy-12-methyl-1-oxacyclododec-3-en-2-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a linear precursor under specific conditions to form the twelve-membered ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
(3Z,5R,12R)-5-hydroxy-12-methyl-1-oxacyclododec-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction could produce an alcohol. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (3Z,5R,12R)-5-hydroxy-12-methyl-1-oxacyclododec-3-en-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activity. It may interact with various biological targets, making it a candidate for drug development and other biomedical applications.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in treating certain diseases or conditions, although more research is needed to fully understand its efficacy and safety.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of (3Z,5R,12R)-5-hydroxy-12-methyl-1-oxacyclododec-3-en-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through these interactions, which can influence various pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- (3Z,5R,6S,12R)-5,6-Dihydroxy-12-methyloxacyclododec-3-en-2-one
- (3Z,5R,6R,12R)-5,6-Dihydroxy-12-methyl-1-oxacyclododec-3-en-2-one
Uniqueness
Compared to similar compounds, (3Z,5R,12R)-5-hydroxy-12-methyl-1-oxacyclododec-3-en-2-one stands out due to its specific stereochemistry and functional groups. These features contribute to its unique chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
103729-44-8 |
|---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.289 |
IUPAC Name |
(3Z,5R,12R)-5-hydroxy-12-methyl-1-oxacyclododec-3-en-2-one |
InChI |
InChI=1S/C12H20O3/c1-10-6-4-2-3-5-7-11(13)8-9-12(14)15-10/h8-11,13H,2-7H2,1H3/b9-8-/t10-,11-/m1/s1 |
InChI Key |
KANOICQRSIXTJU-DLXGREBBSA-N |
SMILES |
CC1CCCCCCC(C=CC(=O)O1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


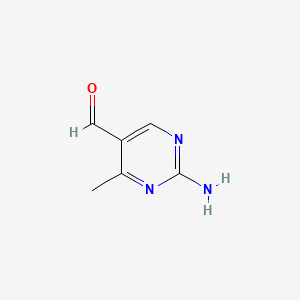

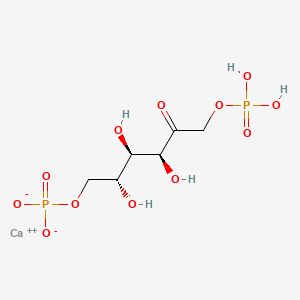
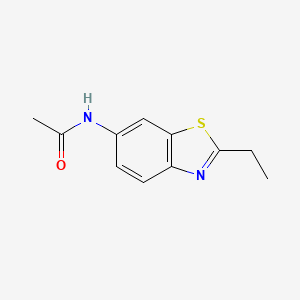
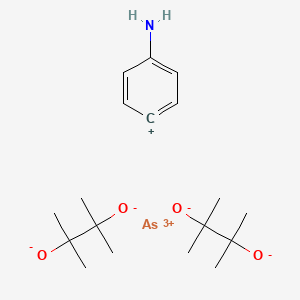
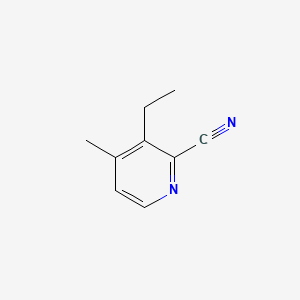
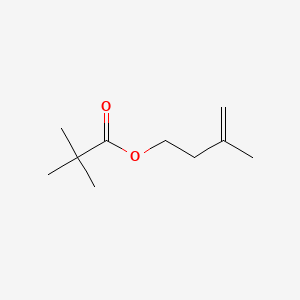
![7-Azatricyclo[4.3.0.02,5]nonane(9CI)](/img/structure/B561239.png)
